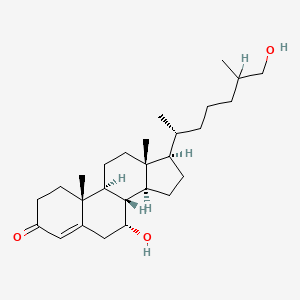
7alpha,26-Dihydroxycholest-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7alpha,26-dihydroxycholest-4-en-3-one is a 7alpha-hydroxy steroid, a 26-hydroxy steroid, a cholestanoid and a 3-oxo-Delta(4) steroid. It has a role as a bile acid metabolite.
Aplicaciones Científicas De Investigación
Overview
7alpha,26-Dihydroxycholest-4-en-3-one is a steroid compound that plays a significant role in cholesterol metabolism and bile acid biosynthesis. Its unique structure, characterized by hydroxyl groups at the 7 and 26 positions, positions it as an important intermediate in the synthesis of bile acids, which are critical for fat digestion and absorption.
Scientific Research Applications
1. Chemistry
- Intermediate in Bile Acid Synthesis : This compound serves as a key intermediate in the enzymatic conversion of cholesterol into bile acids, particularly cholic acid and chenodeoxycholic acid. The enzymatic processes involve various cytochrome P450 enzymes, including CYP7A1 and CYP8B1, which facilitate hydroxylation reactions leading to bile acid formation .
2. Biology
- Role in Lipid Metabolism : Research indicates that this compound is involved in regulating cholesterol levels within the body. It can inhibit enzymes responsible for cholesterol synthesis, thereby potentially lowering plasma cholesterol levels .
- Neurobiology : This compound has been studied for its effects on neuronal health. For instance, it has been shown to increase the number of oculomotor neurons in primary brain cultures when administered, suggesting a role in neuroprotection or neurogenesis .
3. Medicine
- Therapeutic Potential : The compound is being investigated for its potential therapeutic applications in treating disorders related to bile acid metabolism, such as hypercholesterolemia and gallstone disease. Its metabolites may play a role in signaling pathways that regulate lipid homeostasis .
4. Industry
- Steroidal Drug Production : this compound is utilized in the pharmaceutical industry for the synthesis of steroidal drugs. Its derivatives are important for developing medications aimed at managing cholesterol levels and associated metabolic disorders .
Research indicates that this compound may have implications in various physiological processes:
| Biological Activity | Implications |
|---|---|
| Regulation of Cholesterol Metabolism | Potential therapeutic target for hypercholesterolemia |
| Inhibition of Cholesterol Synthesis | May aid in gallstone prevention |
| Interaction with Nuclear Receptors | Modulates gene expression related to lipid metabolism |
Case Studies
Case Study 1: Cholesterol Regulation
In animal models, administration of this compound resulted in significant reductions in hepatic cholesterol levels and alterations in bile acid synthesis pathways. These findings suggest its potential use as a therapeutic agent in managing dyslipidemia .
Case Study 2: Neuroprotection
Studies have demonstrated that this compound can enhance neuronal survival and proliferation under certain conditions, indicating its potential role in neuroprotective strategies against neurodegenerative diseases .
Propiedades
Número CAS |
4675-38-1 |
|---|---|
Fórmula molecular |
C27H44O3 |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h14,17-18,21-25,28,30H,5-13,15-16H2,1-4H3/t17?,18-,21-,22+,23+,24-,25+,26+,27-/m1/s1 |
Clave InChI |
KVJVJJWIEXCECB-GWUAJDSISA-N |
SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)CO |
SMILES isomérico |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C |
SMILES canónico |
CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)CO |
Sinónimos |
7 alpha,26-dihydroxy-4-cholesten-3-one 7,26-DHXYCLSO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















